2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

Organic Synthesis Protecting Group Chemistry Silyl Ether Stability

Multi-step bioconjugate synthesis often fails when unprotected or single-protected diol analogs undergo premature deprotection. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS 188538-25-2) solves this with orthogonal TBDMS protection: a free amine for initial conjugation, then acid-labile TBDMS cleavage to reveal two hydroxyls for sequential dual functionalization. • 104× hydrolytic stability vs. TMS analogs. • Enables PROTAC, SPPS branching, and phospholipid mimetic synthesis. ≥96% purity; -20°C storage; cold chain shipping.

Molecular Formula C15H37NO2Si2
Molecular Weight 319.63 g/mol
CAS No. 188538-25-2
Cat. No. B1312777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane
CAS188538-25-2
Molecular FormulaC15H37NO2Si2
Molecular Weight319.63 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N
InChIInChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3
InChIKeyQBHFDKYSMRPDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: Orthogonal Protection Building Block


2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS 188538-25-2) is a specialized organic building block featuring a primary amine and two hydroxyl groups protected as acid-labile tert-butyldimethylsilyl (TBDMS) ethers . Its molecular formula is C15H37NO2Si2, with a molecular weight of 319.63 g/mol . This compound enables selective, sequential deprotection and conjugation strategies in multi-step syntheses, distinguishing it from unprotected or single-protected analogs [1].

2-Amino-1,3-bis(TBDMS)propane: Why Generic Substitution Fails


Substituting this compound with seemingly similar alternatives (e.g., unprotected 2-amino-1,3-propanediol, TMS-protected analogs, or single-protected derivatives) introduces significant risks to synthetic success. The specific combination of a free primary amine and two TBDMS-protected alcohols is engineered for orthogonal reactivity, enabling selective unmasking of the hydroxyls under mild, acid-catalyzed conditions . Generic substitution can lead to premature deprotection, undesired side reactions at the free amine, or the inability to achieve the required sequence of protection/deprotection, ultimately reducing yield and purity [1].

2-Amino-1,3-bis(TBDMS)propane: Quantitative Selection Evidence


Hydrolytic Stability vs. TMS-Protected Analogs

The TBDMS protecting groups in 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane confer a significant advantage in hydrolytic stability over its TMS-protected counterpart, 2-amino-1,3-bis(trimethylsilanoxy)propane. A comparative study established that TBDMS ethers are approximately 10^4 (or 104) times more stable to hydrolysis than their TMS equivalents . This enhanced stability is critical for withstanding aqueous workups and multi-step reaction sequences.

Organic Synthesis Protecting Group Chemistry Silyl Ether Stability

Selective Deprotection for Orthogonal Synthesis

The TBDMS groups in this compound can be selectively removed under mild acidic conditions (e.g., 2:1 acetic acid/water at 25°C) without affecting base-labile protecting groups often present on the amine [1]. In contrast, an unprotected analog like 2-amino-1,3-propanediol lacks any selective handle, while a TBDPS-protected analog requires harsher fluoride-based conditions that may not be compatible with other sensitive functionalities [2].

Orthogonal Protection Deprotection Conditions Synthetic Strategy

Purity and Procurement Reliability

For procurement, the compound's quality and availability are key differentiators. 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is commercially available with a guaranteed purity of ≥96% from multiple reputable suppliers [1]. This contrasts with less common analogs where purity may be lower, batch-to-batch variability is higher, and supply is less reliable. For example, a search for a direct TMS-protected comparator (CAS not readily available) yields no immediate commercial sources, indicating a significant procurement barrier.

Chemical Procurement Quality Control Supply Chain Reliability

2-Amino-1,3-bis(TBDMS)propane: Application Scenarios


Heterobifunctional Linker Synthesis for Bioconjugation

The orthogonal protection scheme allows for the sequential installation of two different functional handles. For instance, the free amine can first be reacted with an activated ester to introduce a targeting ligand or fluorophore. Subsequently, the TBDMS groups are cleaved under mild acidic conditions to reveal two hydroxyls, which can then be functionalized with distinct payloads (e.g., a drug and a solubilizing group) . This is directly supported by the compound's hydrolytic stability (Evidence 1) and selective deprotection (Evidence 2).

SPPS and Dendrimer Construction

In SPPS, this compound can serve as a branching point. The amine is used to anchor the molecule to the resin or couple to a growing peptide chain. Following chain elongation, the TBDMS groups are removed to expose the hydroxyls, which are then activated for the next round of amino acid coupling or for the attachment of functional groups like biotin or PEG chains [1]. This application leverages the high commercial purity and reliable supply chain (Evidence 3) to ensure reproducible synthesis of complex biomolecules.

PROTAC & Heterobifunctional Degrader Synthesis

This compound is an ideal core for constructing PROTACs (Proteolysis Targeting Chimeras). The free amine can be conjugated to an E3 ligase ligand, while the two hydroxyl groups (after TBDMS deprotection) can be used to attach two distinct target protein ligands, enabling the exploration of trivalent degraders . The orthogonal deprotection strategy (Evidence 2) is crucial for the stepwise assembly of these complex, multi-component therapeutic candidates.

Phospholipid and Membrane Probe Synthesis

The compound's structure, with a free amine and two protected hydroxyls on a three-carbon backbone, is a direct mimic of the glycerol core found in phospholipids. After deprotection, the hydroxyls can be esterified with different fatty acids, while the amine can be coupled to a fluorescent dye or a headgroup modifier [1]. The 104-fold increased hydrolytic stability (Evidence 1) of the TBDMS groups over TMS ensures the protected intermediate remains intact during these multi-step acylation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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